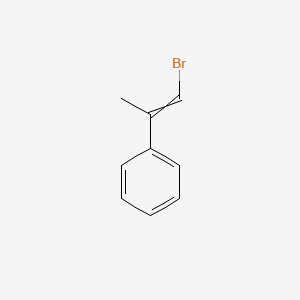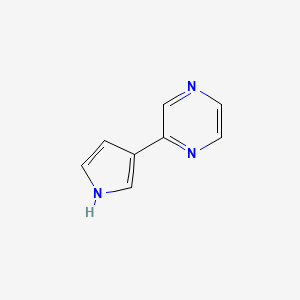
N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)thiophene-3-carboxamide is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known for their biological and synthetic versatility, often associated with various pharmacological activities such as antibacterial and antiviral properties . The presence of a carboxamide unit, as well as substitutions on the quinoline ring, can significantly influence the biological activity of these compounds.
Synthesis Analysis
The synthesis of quinoline derivatives can involve various strategies, including functionalization through lithiation, as demonstrated in the synthesis of (S)-N-(1-phenylpropyl)-2-phenylquinoline-4-carboxamide . Lithiation followed by reaction with electrophiles can yield functionalized quinolines. Similarly, the synthesis of 3-chloro-N-(8'-quinolyl)benzo[b]thiophene-2-carboxamide involves the reaction of an acid chloride with an aminoquinoline in the presence of triethylamine . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be elucidated using techniques such as X-ray diffraction analysis, as seen in the structural studies of 3-chloro-N-(8'-quinolyl)benzo[b]thiophene-2-carboxamide . This compound crystallizes in the monoclinic system, and its structure is stabilized by hydrogen bonds, π-π, and CH-π interactions. Similar analysis techniques could be employed to determine the molecular structure of this compound.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including regioselective N-alkylation , cyclocondensation , and Stille reactions . The regioselectivity of these reactions is crucial for the synthesis of compounds with desired biological activities. The SNVin reaction is another example, used to synthesize 4-carbamoyl(thiocarbamoyl)-3-thioxo-2,3,5,6,7,8-hexahydroisoquinolines .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, can significantly affect their biological activity. For instance, polymorphism and solubility issues have been linked to variations in the analgesic activity of N-(3-pyridylmethyl)-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide . Understanding these properties is essential for the development of pharmaceuticals and can be studied using techniques like X-ray diffraction analysis.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Agents
A series of compounds, including those structurally related to N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)thiophene-3-carboxamide, have been synthesized and evaluated for their potential as antimicrobial and antifungal agents. These compounds exhibit in vitro antibacterial and antifungal activities against a range of pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans, indicating their potential use in developing new treatments for bacterial and fungal infections (Desai, Dodiya, & Shihora, 2011).
Antitumor Activity
Research into isoquinoline derivatives has shown that certain compounds possess significant antineoplastic activities. For instance, isoquinoline-1-carboxaldehyde thiosemicarbazones have been synthesized and tested for their antitumor effects in mice, demonstrating promising results against L1210 leukemia, which could pave the way for new cancer therapies (Liu, Lin, Penketh, & Sartorelli, 1995).
Photostabilizers for Polymers
Novel thiophene derivatives have been synthesized and shown to significantly reduce the level of photodegradation in poly(vinyl chloride) (PVC) films. This application suggests a potential use of such compounds in enhancing the durability and lifespan of PVC materials, making them more resistant to UV radiation and other environmental factors (Balakit, Ahmed, El‐Hiti, Smith, & Yousif, 2015).
Regioselective Synthesis
In organic chemistry, the regioselective N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide highlights the synthetic versatility of quinoline derivatives. This process involves detailed mechanistic studies, offering insights into selective synthetic routes that could facilitate the development of pharmacologically relevant molecules (Batalha et al., 2019).
Anticancer Activity
The synthesis of quinoline derivatives and their evaluation for anticancer activity has been a significant area of research. For instance, 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives have shown potent activity against the breast cancer MCF-7 cell line, underscoring the therapeutic potential of these compounds in oncology (Gaber et al., 2021).
Wirkmechanismus
Target of Action
The primary target of N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)thiophene-3-carboxamide is the acetylcholinesterase enzyme (AChE) . AChE is a key enzyme in the nervous system, responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
This compound interacts with AChE by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its concentration in the synaptic cleft and enhancing cholinergic transmission .
Biochemical Pathways
The compound’s action primarily affects the cholinergic pathway. By inhibiting AChE, it prevents the hydrolysis of acetylcholine into choline and acetic acid . This leads to an increase in acetylcholine levels, which can enhance nerve impulse transmission in the brain .
Result of Action
The inhibition of AChE and the subsequent increase in acetylcholine levels can lead to improved cognition and memory . For instance, one study found that a compound from the same group had a better recovery effect from scopolamine-induced dementia than donepezil, a commonly used drug for Alzheimer’s disease .
Eigenschaften
IUPAC Name |
N-(4-methyl-2-oxo-1H-quinolin-7-yl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c1-9-6-14(18)17-13-7-11(2-3-12(9)13)16-15(19)10-4-5-20-8-10/h2-8H,1H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPQCONRYKVEFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

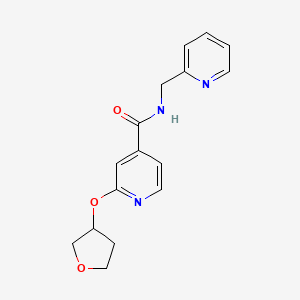

![5-({[5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/no-structure.png)
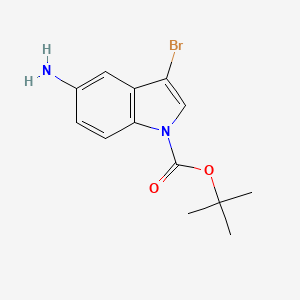


![5-benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2502865.png)
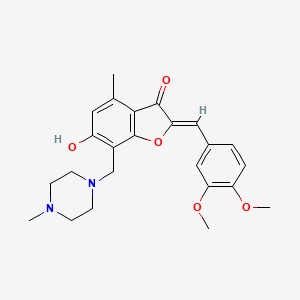
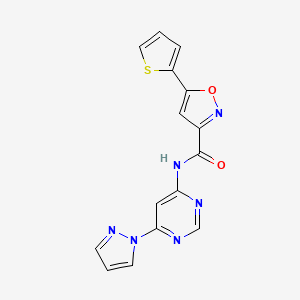
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2502870.png)
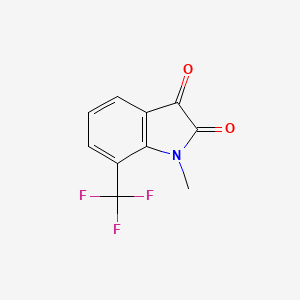
![Ethyl 2-[5-(methylamino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B2502873.png)
